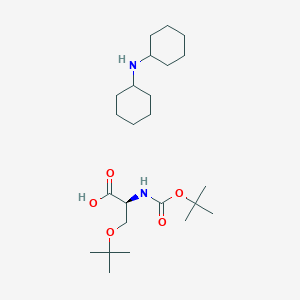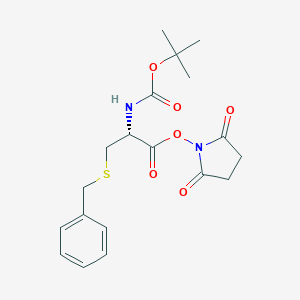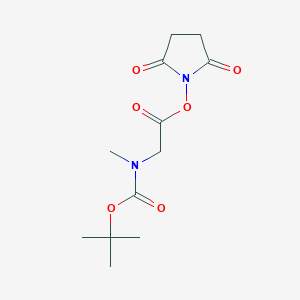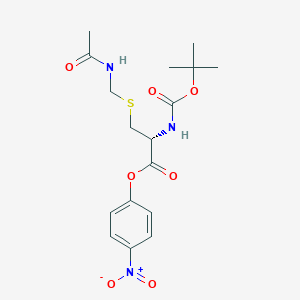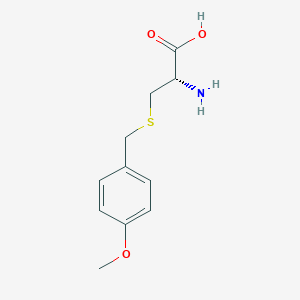
Boc-N-Me-Ala-OH
Descripción general
Descripción
Boc-N-Me-Ala-OH, also known as N-α-t.-Boc-N-α-methyl-L-alanine, is a derivative of alanine . It is a standard building block for the introduction of alanine amino-acid residues by Boc Solid Phase Peptide Synthesis .
Synthesis Analysis
The synthesis of Boc-N-Me-Ala-OH involves the reaction of Boc-N-protected D-phenylalanine with N-methylamine and subsequent deprotection of the Boc group .Molecular Structure Analysis
The molecular formula of Boc-N-Me-Ala-OH is C₉H₁₇NO₄, and it has a molar mass of 203.20 g/mol . The structure formula can be represented as C [C@H] (N ©C (=O)OC © ©C)C (O)=O .Chemical Reactions Analysis
Boc-N-Me-Ala-OH is used in peptide synthesis . It is a key precursor to generate N-(3-aryl)propylated alanine residues .Physical And Chemical Properties Analysis
Boc-N-Me-Ala-OH appears as a white to slight yellow to beige powder . It has a melting point of 88-92 °C . The optical rotation α 25/D (c=0.5 in ethanol) is -33.0 - -28.0 ° . It has a density of 1.1±0.1 g/cm3 and a boiling point of 296.3±19.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Peptide Synthesis
Boc-N-Me-Ala-OH is commonly used in peptide synthesis . The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis. In the context of peptide synthesis, it protects the amino group, preventing it from reacting prematurely. After the peptide bond formation, the Boc group can be removed under acidic conditions, allowing for further elongation of the peptide chain.
Solid-Phase Peptide Synthesis
In addition to general peptide synthesis, Boc-N-Me-Ala-OH is particularly useful in Boc solid-phase peptide synthesis . In this method, the peptide chain is anchored to insoluble beads, allowing for easy separation of the product from the reaction mixture. The Boc group is stable under the conditions used to elongate the peptide chain, but can be selectively removed to allow for the addition of the next amino acid.
Synthesis of N-Propargylalanine
Boc-Ala-OH, a similar compound to Boc-N-Me-Ala-OH, has been used in the preparation of N-propargylalanine , a key precursor to generate N-(3-aryl)propylated alanine residues. It’s plausible that Boc-N-Me-Ala-OH could be used in a similar manner, providing a methylated variant of the product.
Development of Anticancer Drugs
Boc-N-Me-Ala-OH has been implicated in the discovery of a novel class of dimeric Smac mimetics, which are potent IAP (Inhibitor of Apoptosis Proteins) antagonists. These compounds have shown promise as clinical candidates for the treatment of cancer.
Mecanismo De Acción
Safety and Hazards
Boc-N-Me-Ala-OH is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Propiedades
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHQXRIIQSTJCQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-methyl-L-alanine | |
CAS RN |
16948-16-6 | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



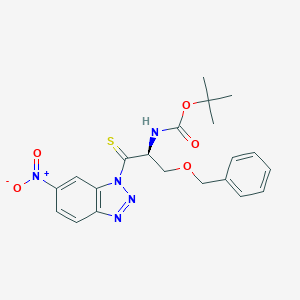
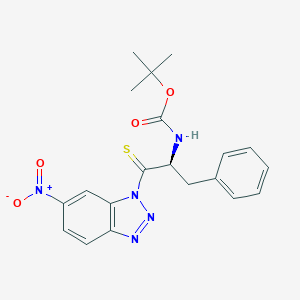
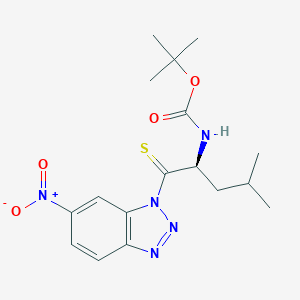
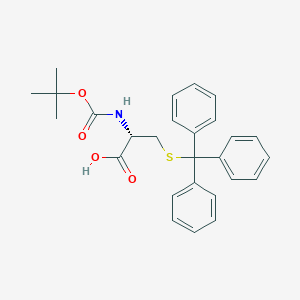
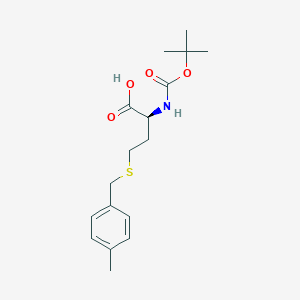

![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)
